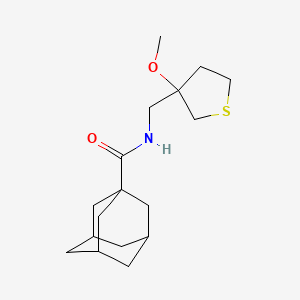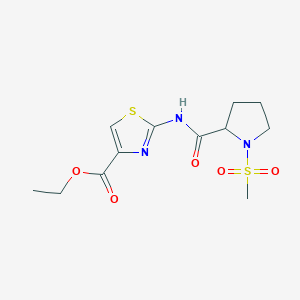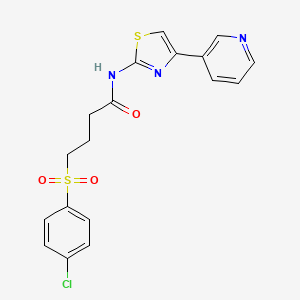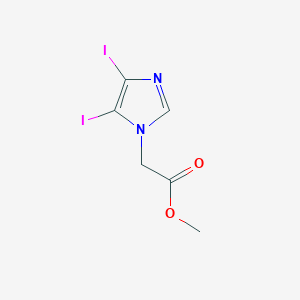
methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research into similar compounds, such as the 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, has been conducted to evaluate their cytotoxic activity against cancer cells. These compounds, prepared from aminoanthraquinones and featuring various carboxamide linkages, have shown significant cytotoxic effects, particularly against in vivo subcutaneous colon 38 tumors in mice. The study by Bu et al. (2001) demonstrates the potential of these derivatives, including those structurally related to methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, for further investigation as anticancer agents (Bu et al., 2001).
Carbonylation Reactions
The development of methods for the direct carbonylation of aminoquinoline benzamides, akin to the core structure of the compound , has opened new avenues for the synthesis of imides and related compounds. Grigorjeva and Daugulis (2014) reported a cobalt-catalyzed procedure that proceeds at room temperature, demonstrating the efficiency and versatility of this approach in organic synthesis (Grigorjeva & Daugulis, 2014).
Palladium-Catalysed Aminocarbonylation
Takács et al. (2011) explored palladium-catalyzed aminocarbonylation reactions to synthesize carboxamido-derivatives of quinolines, which shares a synthetic pathway that could be applicable to the synthesis of the this compound. This method highlights the compound's potential as an intermediate in the development of more complex organic molecules (Takács et al., 2011).
Organotin(IV) Carboxylates Synthesis
Research by Xiao et al. (2013) on the synthesis of organotin carboxylates based on amide carboxylic acids, such as those structurally similar to the compound , has contributed to the development of new materials with potential applications in catalysis and materials science. The study illustrates the complex's ability to form diverse molecular architectures, showcasing the adaptability of such compounds in various scientific applications (Xiao et al., 2013).
Propiedades
IUPAC Name |
methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-18(26)24-9-8-12-2-5-15(10-14(12)11-24)23-17(25)13-3-6-16(7-4-13)28-19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJMTOQEARVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)


![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)


![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
